Methyl 4-nitrobenzoate
Overview
Description
Methyl 4-nitrobenzoate is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the para position of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzoate is typically synthesized through the nitration of methyl benzoate. The reaction involves the use of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group into the aromatic ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the para-nitro product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations. The product is then purified through recrystallization or distillation to achieve the desired purity .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form methyl 4-aminobenzoate. This is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium hydroxide.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 4-nitrobenzoic acid and methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Methyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It also serves as a starting material for the preparation of various substituted benzoates.
Biology: this compound is employed in the biochemical characterization of enzymes such as nitroreductases.
Medicine: The compound is used in the development of drugs and prodrugs
Industry: this compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 4-nitrobenzoate primarily involves its interaction with enzymes and other molecular targets. For example, in the reduction reaction, the nitro group is reduced to an amino group by nitroreductase enzymes. This process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .
Comparison with Similar Compounds
Methyl 4-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:
Methyl 3-nitrobenzoate: Similar in structure but with the nitro group in the meta position. It has different reactivity and applications.
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester. It has slightly different physical properties and uses.
Methyl 3,5-dinitrobenzoate: Contains two nitro groups, which significantly alters its chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its para-nitro group provides distinct reactivity compared to other isomers, making it suitable for specific chemical transformations and applications .
Properties
IUPAC Name |
methyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAHJGBFDPSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022085 | |
Record name | Methyl p-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-50-1 | |
Record name | Methyl 4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl p-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4137 | |
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Record name | Benzoic acid, 4-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl p-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL P-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMN8CTH864 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Methyl 4-nitrobenzoate? What spectroscopic data is available?
A1: this compound (C8H7NO4) is an organic compound. Its structure consists of a benzene ring with a nitro group (-NO2) at the para position and a methyl ester (-COOCH3) group at the first position. Structural characterization has been performed using X-ray analysis [], revealing that the nitro group is essentially coplanar with the benzene ring while the methoxycarbonyl group shows a slight deviation from planarity. This information can be further complemented by techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for comprehensive structural elucidation [].
Q2: How does the structure of this compound influence its applications, particularly in material science?
A2: The planar arrangement of molecules within the crystal structure of this compound results in high anisotropy []. This property makes it an attractive material for the development of terahertz polarizers, as demonstrated by its successful application in creating a polarizer with a high degree of polarization (76%) at 2.74 THz [].
Q3: Has this compound been explored for its catalytic properties?
A3: While this compound itself is not generally recognized as a catalyst, it serves as a reactant in reactions catalyzed by gold(I)-thiolate oligomers (AuSOs) []. These oligomers exhibit efficient catalytic activity in the hydrogenation of nitroaromatics. For instance, they can catalyze the hydrogenation of this compound with sodium borohydride (NaBH4) [], highlighting its role in exploring the catalytic potential of AuSOs.
Q4: Are there any studies on the supramolecular architecture of complexes incorporating this compound as a building block?
A4: Research has investigated the use of this compound as an anion in the formation of supramolecular architectures with cobalt(III)-1,10-phenanthroline complexes []. These complexes, with the general formula [Co(phen)2CO3]L·nH2O (where phen = 1,10-phenanthroline and L = 4-nitrobenzoate), tend to assemble into 2D layer structures stabilized by water molecules acting as linkers between the anions and cations []. This assembly is further supported by weak non-covalent interactions like hydrogen bonding and π-π interactions [].
Q5: Are there any reported synthetic routes for this compound?
A5: this compound can be synthesized through the esterification of 4-nitrobenzoic acid []. An efficient method involves reacting 4-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal in basic solvents like tetrahydrofuran or 1,4-dioxane []. This reaction proceeds through the formation of an iminium carboxylate intermediate, which then yields this compound, N,N-dimethylformamide, and methanol upon workup []. This method offers high yields and avoids undesired side reactions.
Q6: Are there any known applications of this compound in the study of cyclodextrins?
A6: α-Cyclodextrin has been shown to catalyze the hydrolysis of 2,2,2-trifluoroethyl 4-nitrobenzoate []. This reaction proceeds through the formation of a complex between the ester and α-cyclodextrin, with the nitro group of the ester entering the cyclodextrin cavity first []. This interaction highlights the potential of studying cyclodextrin-catalyzed reactions using this compound derivatives as model substrates.
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